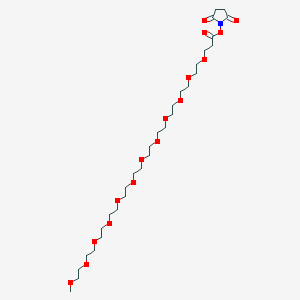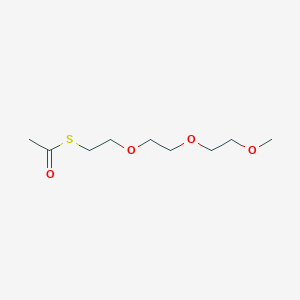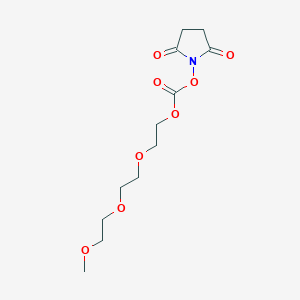
mPTP-IN-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
mPTP-IN-22 is a novel mitochondrial permeability transition pore (mptp) inhibitor
科学的研究の応用
Poly(ADP-ribose) polymerase (PARP) in MPTP-induced Parkinsonism
Research has uncovered that mice deficient in the gene for poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, are significantly protected from the neurotoxic effects of MPTP, a compound known to induce parkinsonism. MPTP activates PARP specifically in dopamine-containing neurons vulnerable in Parkinson's disease, suggesting that PARP inhibitors might offer protective benefits against the disease (Mandir et al., 1999).
Mitochondrial Permeability Transition Pore (mPTP) in Neurodegeneration
Role of ATP Synthase c-subunit in mPTP
The ATP synthase c-subunit ring has been highlighted as a central component in mitochondrial permeability transition, playing a crucial role in metabolic regulation during development and in degenerative diseases. Recent findings emphasize the ATP synthase c-subunit's pivotal role in mitochondrial permeability transition, shedding light on its potential as a therapeutic target in neurodegenerative diseases (Mnatsakanyan & Jonas, 2020).
Molecular Identity and Clinical Relevance of mPTP
Despite extensive research, the exact molecular composition of the mitochondrial permeability transition pore (mPTP) remains elusive. The mPTP plays a critical role in cell death and is implicated in various pathologies, including neurodegenerative disorders, cancer, and cardiac diseases. Understanding the molecular components of the mPTP is vital for improving treatments for these conditions (Morciano et al., 2015).
Mechanisms of MPTP Toxicity and Neurodegeneration
Inducible Nitric Oxide Synthase (iNOS) in MPTP Model of Parkinson's Disease
MPTP administration leads to significant gliosis and upregulation of iNOS in the substantia nigra, preceding or paralleling neurodegeneration. Mice lacking the iNOS gene are more resistant to MPTP, indicating the importance of iNOS in MPTP-induced neurotoxicity and suggesting that iNOS inhibitors may provide protective benefits in treating Parkinson's disease (Liberatore et al., 1999).
MPTP as a Tool for Understanding Parkinson's Disease
The discovery of MPTP's selective toxicity to the substantia nigra has spurred a resurgence in Parkinson's disease research. Understanding MPTP's mechanism of action and effects could significantly advance our knowledge of dopamine, the nigrostriatal system, and the basic cellular mechanisms of the substantia nigra in health and disease. The development of a primate model of Parkinson's disease using MPTP has also opened new avenues for exploring environmental causes of the disease (Langston, 1985).
特性
CAS番号 |
1223569-03-6 |
|---|---|
製品名 |
mPTP-IN-22 |
分子式 |
C19H14FNO2 |
分子量 |
307.3244 |
IUPAC名 |
(E)-3-(4-Fluoro-3-hydroxy-phenyl)-N-naphthalen-1-yl-acrylamide |
InChI |
InChI=1S/C19H14FNO2/c20-16-10-8-13(12-18(16)22)9-11-19(23)21-17-7-3-5-14-4-1-2-6-15(14)17/h1-12,22H,(H,21,23)/b11-9+ |
InChIキー |
BMCSPJSYPPZCJI-PKNBQFBNSA-N |
SMILES |
O=C(NC1=C2C=CC=CC2=CC=C1)/C=C/C3=CC=C(F)C(O)=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
mPTP-IN-22; mPTP IN 22; mPTPIN22 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)


